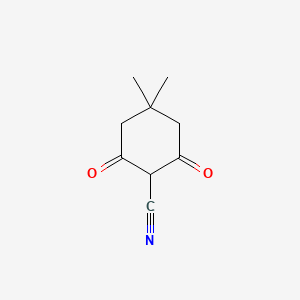
2,3-Dichloro-4-(4-fluoroanilino)-4-oxobut-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-4-(4-fluoroanilino)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of chlorine, fluorine, and an anilino group attached to a butenoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-(4-fluoroanilino)-4-oxobut-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichlorobenzene and 4-fluoroaniline.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide.
Reaction Steps: The synthesis involves multiple steps, including halogenation, amination, and oxidation reactions to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Common industrial techniques include:
Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous Flow Reactors: Suitable for large-scale production, offering advantages in terms of scalability and consistency.
化学反应分析
Types of Reactions
2,3-Dichloro-4-(4-fluoroanilino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
科学研究应用
2,3-Dichloro-4-(4-fluoroanilino)-4-oxobut-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Dichloro-4-(4-fluoroanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways, such as those involved in inflammation or cell proliferation.
相似化合物的比较
Similar Compounds
- 2,3-Dichloro-4-(4-chloroanilino)-4-oxobut-2-enoic acid
- 2,3-Dichloro-4-(4-bromoanilino)-4-oxobut-2-enoic acid
- 2,3-Dichloro-4-(4-methoxyanilino)-4-oxobut-2-enoic acid
Uniqueness
2,3-Dichloro-4-(4-fluoroanilino)-4-oxobut-2-enoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
属性
CAS 编号 |
36887-40-8 |
|---|---|
分子式 |
C10H6Cl2FNO3 |
分子量 |
278.06 g/mol |
IUPAC 名称 |
2,3-dichloro-4-(4-fluoroanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H6Cl2FNO3/c11-7(8(12)10(16)17)9(15)14-6-3-1-5(13)2-4-6/h1-4H,(H,14,15)(H,16,17) |
InChI 键 |
YNJDGYGIUIUXKK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)C(=C(C(=O)O)Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


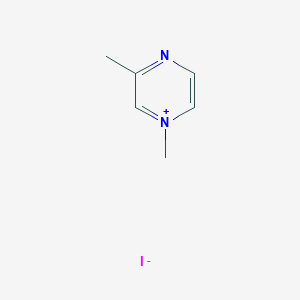

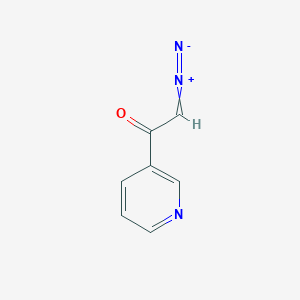

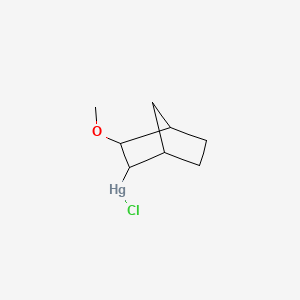

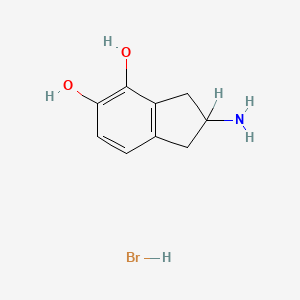
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)
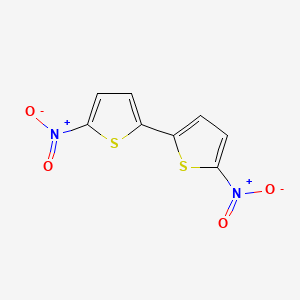
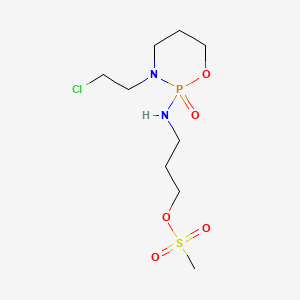
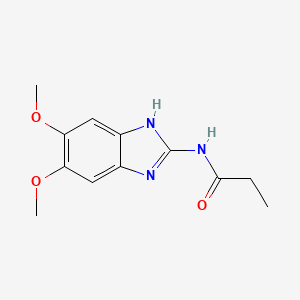
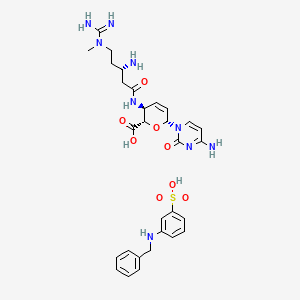
![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
